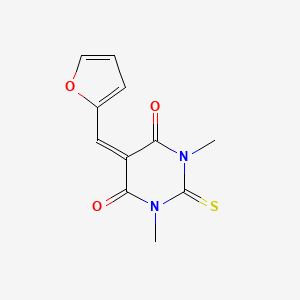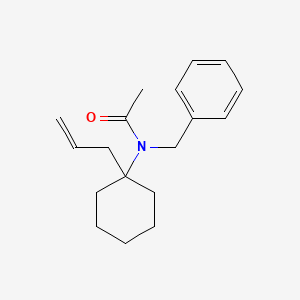![molecular formula C17H18N2O3 B5758722 2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5758722.png)
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-(3-acetamidophenoxy)acetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been found to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide can cross the blood-brain barrier and exert its effects on the central nervous system. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce seizure activity. It has also been found to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. It also exhibits a range of therapeutic properties, making it a versatile compound for use in various experimental settings. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective properties and may be able to slow the progression of these diseases. Another area of interest is its potential use in the treatment of pain and inflammation. It has been found to exhibit analgesic and anti-inflammatory properties and may be able to provide an alternative to traditional pain medications. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be used to develop new therapies.
Méthodes De Synthèse
The synthesis of 2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide involves the reaction of 3-aminoacetophenone with 4-methylphenyl magnesium bromide, followed by the acetylation of the resulting product with acetic anhydride. The final product is obtained by reacting the acetylated product with 2-chloroethoxybenzene in the presence of potassium carbonate.
Applications De Recherche Scientifique
2-[3-(acetylamino)phenoxy]-2-[3-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide(4-methylphenyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-acetamidophenoxy)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-8-14(9-7-12)19-17(21)11-22-16-5-3-4-15(10-16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVBFNVZDIYQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)

![N-(3,5-dimethoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5758653.png)
![3-[2,3,5,6-tetrafluoro-4-(1-piperidinyl)phenyl]acrylic acid](/img/structure/B5758663.png)
![N-[(4-bromo-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B5758671.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5758673.png)

![4-[(methoxyacetyl)amino]benzamide](/img/structure/B5758697.png)
![1-{4-[4-(4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5758705.png)
![2-cyano-3-[(4-methoxyphenyl)amino]acrylamide](/img/structure/B5758710.png)

![6-(3,4-dimethoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5758727.png)

![N-(2-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5758736.png)